Comparative Biological Activity: A Baseline of Weak MC1R Inhibition
The only publicly available biological activity data for 4-[(4-Methylphthalazin-1-yl)amino]phenol suggests it is a weak inhibitor of the human Melanocortin 1 Receptor (MC1R). This contrasts with its structural analog, 4-[(4-methylphthalazin-1-yl)amino]benzene-1-sulfonamide, which has been identified as a potent inhibitor of Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3). This data is derived from a comment on a public database entry, not from a primary peer-reviewed study [1]. The source of the assay is listed as ChEMBL (CHEMBL716493) [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28 μM (against MC1R) |
| Comparator Or Baseline | 4-[(4-methylphthalazin-1-yl)amino]benzene-1-sulfonamide (Sulfonamide analog) |
| Quantified Difference | Not calculable; activities are against different targets. The target compound's MC1R activity is considered weak. |
| Conditions | In vitro inhibitory concentration against human MC1R (ChEMBL Assay ID: CHEMBL716493) |
Why This Matters
This weak, single-target activity profile differentiates it from the sulfonamide analog, which is a potent inhibitor of NPP3, a target of interest in cancer immunotherapy. This data point is insufficient for any scientific selection but represents the only known biological characterization.
- [1] Southan, C. (2017). Comment on CHEMBL716493: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis.is Annotation. View Source
- [2] BindingDB. (n.d.). Assay Summary for ChEMBL_105834 (CHEMBL716493): In vitro inhibitory concentration of the compound against human Melanocortin 1 receptor (MC1R). View Source
